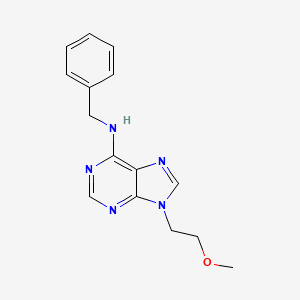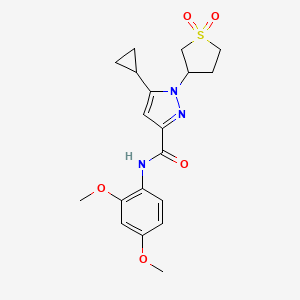![molecular formula C16H15FN6O2 B6484235 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea CAS No. 897623-98-2](/img/structure/B6484235.png)
3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a urea derivative with a tetrazole and a methoxyphenyl group attached. Urea derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . Tetrazoles are a class of five-membered heterocyclic compounds that are also known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of multiple aromatic rings due to the phenyl groups. The tetrazole group would contribute to the polarity of the molecule, and the fluorine atom would likely be involved in various interactions due to its high electronegativity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, urea derivatives are known to undergo a variety of reactions. For example, they can participate in condensation reactions with various carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase the compound’s stability and affect its reactivity .Applications De Recherche Scientifique
3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea has been used in a variety of research applications. It has been used in the synthesis of peptides and proteins, for the study of enzyme inhibition, and for the study of cell signaling and gene expression. This compound has also been used to study the structure and function of G-protein coupled receptors. It has been used to study the mechanism of action of drugs, to study the structure and function of transmembrane proteins, and to study the structure and function of ion channels.
Mécanisme D'action
Target of Action
Similar compounds with indole and tetrazole structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea in lab experiments include its low toxicity and high selectivity. This compound is also easy to synthesize and is commercially available. The limitations of using this compound in lab experiments include its limited solubility in water and its relatively low potency.
Orientations Futures
There are a number of potential future directions for 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea research. These include the development of more potent analogs for use in drug discovery, the development of new assays for the study of enzyme inhibition, and the development of new methods for the study of cell signaling and gene expression. Additionally, this compound could be used to study the structure and function of G-protein coupled receptors, to study the mechanism of action of drugs, and to study the structure and function of transmembrane proteins and ion channels.
Méthodes De Synthèse
3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea is synthesized from 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl amine, which is commercially available. The amine is reacted with 3-methoxyphenyl isothiocyanate in the presence of triethylamine and diisopropylethylamine. The reaction is carried out at room temperature and the product is purified by column chromatography.
Safety and Hazards
Propriétés
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-25-14-4-2-3-12(9-14)19-16(24)18-10-15-20-21-22-23(15)13-7-5-11(17)6-8-13/h2-9H,10H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUSKTXTSAZYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6484153.png)
![4-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6484170.png)
![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6484176.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6484179.png)
![2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B6484185.png)

![2-(pyrrolidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine](/img/structure/B6484193.png)
![6-ethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6484194.png)
![2-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline](/img/structure/B6484199.png)
![2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B6484207.png)
![2-ethyl-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}butanamide](/img/structure/B6484221.png)
![5-{[2-(diethylamino)ethyl]sulfanyl}-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6484244.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6484251.png)
